Home > Products > Screening Compounds P26314 > Quinupristin-dalfopristin mixt
Quinupristin-dalfopristin mixt -

Quinupristin-dalfopristin mixt

Catalog Number: EVT-1596798
CAS Number:
Molecular Formula: C87H117N13O19S2
Molecular Weight: 1713.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinupristin-dalfopristin is an organic molecular entity.
Overview

Quinupristin-dalfopristin, marketed under the trade name Synercid, is a combination antibiotic used primarily to treat infections caused by vancomycin-resistant Enterococcus faecium and other resistant gram-positive bacteria. This compound consists of two streptogramin antibiotics: quinupristin and dalfopristin, which work synergistically to inhibit bacterial protein synthesis. The combination is administered intravenously, typically in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin .

Source and Classification

Both components of quinupristin-dalfopristin are derived from pristinamycin, a natural product obtained from the fermentation of Streptomyces pristinaespiralis. Quinupristin originates from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA. This combination falls under the macrolide-lincosamide-streptogramin class of antibiotics, known for their bacteriostatic properties that can exhibit bactericidal effects when used together .

Synthesis Analysis

Methods and Technical Details

The synthesis of quinupristin-dalfopristin involves complex chemical processes that require multiple steps and facilities. The production is labor-intensive, taking approximately nine months to complete across four different manufacturing sites globally. The synthesis begins with the fermentation of Streptomyces species to produce pristinamycin, followed by chemical modifications to yield quinupristin and dalfopristin .

The specific synthetic routes include:

  • Quinupristin: Modified from pristinamycin IA through a series of chemical reactions that introduce specific functional groups.
  • Dalfopristin: Created by altering pristinamycin IIA to enhance its efficacy against bacterial ribosomes .
Molecular Structure Analysis

Structure and Data

Quinupristin-dalfopristin's molecular structure comprises two distinct components:

  • Quinupristin: C₅₃H₆₇N₉O₁₀S
  • Dalfopristin: C₃₉H₄₅N₇O₉S

The molecular structures of these compounds allow them to bind effectively to the 50S subunit of bacterial ribosomes, disrupting protein synthesis. The binding sites for quinupristin and dalfopristin are adjacent but distinct, facilitating their synergistic action .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the binding of quinupristin and dalfopristin to the bacterial ribosome:

  • Dalfopristin binds first to the 23S rRNA component of the 50S ribosomal subunit, inhibiting the initiation of protein synthesis.
  • Quinupristin subsequently binds to a nearby site, preventing elongation and causing premature release of incomplete polypeptide chains.
Mechanism of Action

Process and Data

The mechanism of action for quinupristin-dalfopristin involves:

  1. Inhibition of Protein Synthesis: Both antibiotics interfere with different stages of protein synthesis on the ribosome.
    • Dalfopristin inhibits early stages by blocking peptide bond formation.
    • Quinupristin inhibits later stages by preventing chain elongation.

This dual action results in bactericidal effects against susceptible strains, particularly in cases where resistance has developed against other antibiotic classes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinupristin-dalfopristin exhibits several notable physical and chemical properties:

  • Solubility: Poorly soluble in water; typically administered as an intravenous infusion.
  • Stability: Sensitive to light and must be protected during storage.
  • Half-life: Approximately 0.8 hours for quinupristin and 0.7 hours for dalfopristin, although effects can persist for up to 10 hours post-administration due to a prolonged post-antibiotic effect .

Relevant Data or Analyses

Pharmacokinetic studies indicate that both components are primarily metabolized in the liver with minimal renal excretion. Adverse effects commonly reported include arthralgia, myalgia, nausea, and infusion site reactions .

Applications

Scientific Uses

Quinupristin-dalfopristin is primarily utilized in clinical settings for:

  • Treating infections caused by vancomycin-resistant Enterococcus faecium.
  • Addressing complicated skin infections due to methicillin-resistant Staphylococcus aureus.

Despite its effectiveness against resistant strains, its use has declined due to associated toxicities and the availability of alternative therapies .

Historical Context and Discovery of Quinupristin-Dalfopristin

Origins in Streptogramin Antibiotics: Pristinamycin Derivatives

Quinupristin-dalfopristin originated from the streptogramin class of antibiotics, specifically as semi-synthetic derivatives of pristinamycin – a natural mixture produced by Streptomyces pristinaespiralis. Pristinamycin comprises two distinct components: Group A (pristinamycin IIA), a polyunsaturated macrolactone, and Group B (pristinamycin IA), a peptidic macrolactone [1] [4]. While individually bacteriostatic, these components demonstrated synergistic antibacterial activity when combined. However, natural pristinamycin suffered from poor aqueous solubility and oral-only bioavailability, limiting clinical utility [1].

To overcome these limitations, chemical modifications were undertaken:

  • Quinupristin: Derived from pristinamycin IA, modified by introducing a (S)-quinuclidinylthio side chain via Michael addition. This enhanced water solubility and stability [1] [6].
  • Dalfopristin: Derived from pristinamycin IIA, modified through Mannich reaction and subsequent addition of dimethylaminoethylthio groups. This improved pharmacokinetic properties [1] [6].The resulting 30:70 (w/w) ratio of quinupristin to dalfopristin (marketed as Synercid®) was optimized to maximize synergistic potency while maintaining solubility for intravenous administration [4].

Table 1: Key Modifications from Pristinamycin to Quinupristin-Dalfopristin

ComponentNatural PrecursorChemical ModificationPrimary Enhancement
QuinupristinPristinamycin IA (Group B)Addition of (S)-quinuclidinylthio groupImproved water solubility and intracellular penetration [3] [6]
DalfopristinPristinamycin IIA (Group A)Mannich reaction & dimethylaminoethylthio additionEnhanced ribosomal binding affinity and stability [1] [6]
Final MixturePristinamycin I/IIFixed 30:70 ratio (quinupristin:dalfopristin)Optimized synergistic activity; IV formulation feasibility [1] [4]

Rationale for Synergistic Combination Development

The combination’s development was driven by two critical factors: mechanistic synergy against resistant pathogens and expanding resistance gaps.

Mechanistic Basis of Synergy

  • Dalfopristin (Group A): Binds irreversibly to the peptidyl transferase center of the bacterial 50S ribosomal subunit. This blocks early-stage protein elongation by distorting the ribosome’s acceptor site and prevents aminoacyl-tRNA docking [1] [6].
  • Quinupristin (Group B): Binds adjacently to the same subunit, inhibiting peptide bond formation during late-stage chain extension. It also promotes premature release of incomplete polypeptide chains [1] [3].Conformational changes induced by dalfopristin increase quinupristin’s binding affinity by >100-fold. This transforms their individual bacteriostatic effects into bactericidal activity against key pathogens like Staphylococcus aureus and Streptococcus pyogenes [1] [4].

Addressing Resistance Emergence

The late 1980s–1990s saw alarming rises in:

  • Methicillin-resistant S. aureus (MRSA): Resistance rates exceeded 25% in US ICUs by 1996 [7].
  • Vancomycin-resistant Enterococcus faecium (VREF): Glycopeptide resistance surged from 5.6% (1992) to 14.6% (1996) among bacteremic isolates [7].Quinupristin-dalfopristin retained activity against these strains due to its novel target site and dual mechanism. Crucially, it overcame erm-mediated macrolide resistance (common in streptococci) because dalfopristin’s binding disrupted the methylation-induced resistance pocket [4] [7].

Table 2: In Vitro Activity Against Resistant Pathogens (1996–2000 Surveillance)

PathogenResistance PhenotypeQuinupristin-Dalfopristin MIC₉₀ (μg/mL)Susceptibility Rate (%)
Staphylococcus aureusMethicillin-resistant (MRSA)1.098.5 [7]
Enterococcus faeciumVancomycin-resistant (VREF)2.092.3 [1] [7]
Streptococcus pneumoniaePenicillin-resistant0.7597.7 [7]
Streptococcus pyogenesErythromycin-resistant≤1.0100 [4]
Enterococcus faecalisVancomycin-susceptible≥8.010.0 [1] [5]

Timeline of Regulatory Approvals and Global Adoption

The complex manufacturing process (requiring 9 months across four global facilities) delayed initial approval [1]. Key milestones include:

  • 1998 (Q2): FDA approval for adults with VREF bacteremia and complicated skin/skin-structure infections caused by MSSA or S. pyogenes [1].
  • 1999: European approval (EMEA) under the brand Synercid®. Adoption remained limited due to high cost ($150–$300 per dose) and IV administration requirements [1] [7].
  • 2000–2003: Designated as a secondary option in guidelines for MRSA/VREF after linezolid (2000) and daptomycin (2003) approvals. Compassionate-use programs expanded for pediatric cases [1] [8].
  • Post-2003: Adoption in Japan and Australia for macrolide-resistant streptococcal infections. Global usage stabilized as a niche agent for multidrug-resistant Gram-positive infections [3] [4].

Table 3: Regulatory Approval Timeline

YearRegion/AuthorityApproved IndicationsUsage Notes
1998 (Q2)US FDAVREF infections; cSSSI (MSSA, S. pyogenes)First antibiotic approved for VREF [1]
1999European Union (EMEA)Same as FDARestricted use due to cost and infusion site reactions [1] [4]
2001Canada (Health Canada)VREF salvage therapyCompassionate programs for MRSA pneumonia [1]
2003Australia (TGA)Macrolide-resistant streptococcal infectionsAlternative to vancomycin in penicillin-allergic patients [4]

Properties

Product Name

Quinupristin-dalfopristin mixt

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

Molecular Formula

C87H117N13O19S2

Molecular Weight

1713.1 g/mol

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9+,12-11+,23-18+/t31-,35?,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31?,32-/m11/s1

InChI Key

PPKJUHVNTMYXOD-HVWWIRKTSA-N

Synonyms

quinupristin-dalfopristin
RP 59500
RP-59500
Synercid

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.